4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine
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Overview
Description
4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a complex organic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, functionalization at the 3-position can be achieved through electrophilic substitution reactions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides under basic conditions.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiophene or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydrogenated thiophene or pyrazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the thiophene and pyrazole rings can participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(thiophen-2-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine
- 4-(furan-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine
- 4-(pyridin-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine
Uniqueness
4-(thiophen-3-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. The combination of the thiophene, pyrazole, and piperidine rings provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
4-thiophen-3-yl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-11-15(12(2)17(3)16-11)22(19,20)18-7-4-13(5-8-18)14-6-9-21-10-14/h6,9-10,13H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAGZZFCQWMEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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